N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a cyclobutyl group and at position 6 with an azetidin-3-yl moiety. The azetidine ring is further functionalized with a 5-fluoro-N-methylpyrimidin-2-amine group.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-24(17-19-7-12(18)8-20-17)13-9-25(10-13)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-8,11,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVKZWBGXQIMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=N5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structure-activity relationships, synthesis, and relevant case studies.
Compound Overview
The compound is characterized by a unique molecular structure comprising multiple heterocycles, specifically a triazolo-pyridazine core fused with an azetidine ring. Its molecular formula is with a molecular weight of approximately 354.385 Da. It presents as a pale yellow solid with a melting point of 188–189 °C.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Fused triazolo[4,3-b]pyridazine |
| Functional Groups | Fluoro group, methyl group |
| Molecular Weight | 354.385 g/mol |
| Melting Point | 188–189 °C |
Anticancer Properties
Research indicates that compounds derived from the triazolo-pyridazine scaffold exhibit diverse anticancer activities. The compound has been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects. For instance, studies have shown that similar compounds can inhibit growth in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial potential of related compounds. The minimum inhibitory concentration (MIC) values were determined against several bacterial and fungal strains. Compounds with similar structural features have shown varying degrees of activity compared to conventional antibiotics like ciprofloxacin and ketoconazole .
Case Studies
- Antiproliferative Activity : A study involving Mannich bases highlighted their potential as anticancer agents. The compound was tested against multiple cancer cell lines and showed significant inhibition of cell growth, suggesting its utility in cancer therapy .
- Antimicrobial Testing : A comparative analysis of this compound revealed that it exhibited comparable or enhanced activity against specific pathogens when compared to established drugs .
The synthesis of this compound typically involves multi-step reactions that require precise control of reaction conditions to optimize yield and purity. The synthetic pathways often include:
- Formation of the Triazolo-Pyridazine Core : Utilizing cyclization reactions to construct the fused ring system.
- Introduction of Functional Groups : Employing various reagents to introduce the fluoro and methyl groups at specific positions on the pyrimidine ring.
The mechanism of action is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Core Structure Variations
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from imidazo[1,2-b]pyridazine derivatives (e.g., compound 38 in ), which lack the triazole ring fusion. The triazole moiety may enhance hydrogen-bonding interactions with biological targets compared to imidazole analogs .
- Compound 3 () : Features a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine core with a 4-chlorophenethyl substituent. The absence of a cyclobutyl group and azetidine ring reduces conformational rigidity compared to the target compound .
- Compound 18 () : Contains a 4-methoxybenzyl group at the 8-position and a methyl group at the 6-position. The methoxy group may improve solubility but reduce metabolic stability relative to the target compound’s fluorine substituent .
Substituent Effects
Q & A
Q. Optimization Strategies :
- Catalysts : Use Pd-based catalysts for cross-coupling steps to improve regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Lower temperatures (≤60°C) reduce side reactions during sensitive steps.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Acetyl acetone, EtOH, 80°C | 70–80% with 12-hour reflux |
| Azetidine coupling | K2CO3, DMF, 50°C | 65% yield via slow addition |
| Purification | Silica gel (EtOAc/hexane) | Purity >95% (HPLC) |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., cyclobutyl vs. fluoropyrimidine groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 350.4 g/mol) .
- HPLC : Quantifies purity (>95%) and detects trace intermediates .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in azetidine rings .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
SAR Design Principles :
Core Modifications : Vary the triazolo-pyridazine scaffold (e.g., cyclobutyl vs. cyclopropyl) to assess kinase selectivity .
Substituent Effects : Test fluoropyrimidine vs. methoxy/methyl analogs for metabolic stability .
Bioisosteric Replacement : Replace azetidine with pyrrolidine to improve solubility without losing target binding .
Q. Methodological Tools :
- High-Throughput Screening : IC50 profiling against kinase panels (e.g., c-Met, Pim-1) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide synthesis .
Q. Table 2: SAR Parameters for Antitumor Activity
| Modification | Biological Impact | Assay Model |
|---|---|---|
| Cyclobutyl → Cyclopropyl | Reduced c-Met inhibition (IC50 ↑ 2.5×) | A549 lung cancer cells |
| 5-Fluoro → 5-Methoxy | Improved oral bioavailability (AUC ↑ 40%) | Rat pharmacokinetics |
Advanced: How does dual inhibition of c-Met and Pim-1 kinases influence mechanistic study design?
Answer:
Experimental Considerations :
- Kinase Selectivity Panels : Use broad-spectrum kinase assays (e.g., KinomeScan) to rule off-target effects .
- siRNA Knockdown : Validate target dependency by silencing c-Met/Pim-1 in resistant cell lines .
- In Vivo Models : Test efficacy in xenografts with c-Met amplification (e.g., MNK-45 gastric tumors) .
Q. Data Interpretation :
- Synergistic Effects : Dual inhibition may require lower doses for efficacy, reducing toxicity.
- Resistance Mechanisms : Monitor for mutations in kinase domains via sequencing .
Advanced: How should researchers address contradictions in biological assay data (e.g., IC50 variability)?
Answer:
Root Causes :
- Assay Conditions : Variability in ATP concentrations (10 μM vs. 1 mM) alters IC50 values .
- Cell Line Heterogeneity : c-Met expression levels differ across models (e.g., HGF-dependent vs. independent lines) .
Q. Resolution Strategies :
Orthogonal Assays : Confirm activity using surface plasmon resonance (SPR) for binding kinetics .
Standardized Protocols : Adopt CLIA-certified assays with fixed ATP levels (1 mM) .
Impurity Analysis : Verify compound purity via HPLC to exclude batch-to-batch variability .
Q. Table 3: Case Study – IC50 Discrepancies
| Study | IC50 (c-Met) | Assay Conditions | Resolution |
|---|---|---|---|
| A | 12 nM | 1 mM ATP, H1993 cells | Validated |
| B | 85 nM | 10 μM ATP, A549 cells | Adjusted ATP to 1 mM → IC50 = 15 nM |
Basic: What safety precautions are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
